

## Investigating Purinostat Mesylate in leukemia and lymphoma models

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# Purinostat Mesylate in Leukemia and Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Purinostat Mesylate (PM) is a novel, first-in-class small-molecule inhibitor of histone deacetylase (HDAC) enzymes, demonstrating high potency and selectivity for Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) isoforms.[1][2] This selectivity profile is designed to maximize therapeutic efficacy while potentially mitigating the toxicities associated with pan-HDAC inhibitors.[2] Preclinical and clinical investigations have shown that Purinostat Mesylate possesses robust antitumor activity in a range of hematologic malignancies, including Philadelphia chromosome-positive B-cell acute lymphoblastic leukemia (Ph+ B-ALL), chronic myelogenous leukemia (CML), and diffuse large B-cell lymphoma (DLBCL).[3][4][5] Its multifaceted mechanism of action, which involves epigenetic modulation, disruption of key oncogenic signaling pathways, and potentiation of antitumor immunity, positions it as a promising therapeutic agent, particularly for relapsed or refractory diseases.[2][4][6]

#### **Mechanism of Action**

Purinostat Mesylate exerts its anticancer effects through several interconnected mechanisms:



- HDAC Inhibition and Epigenetic Modulation: As a potent HDAC inhibitor, PM increases the
  acetylation of histone proteins (Ac-H3, Ac-H4). This alters chromatin structure, leading to the
  transcriptional regulation of genes involved in critical cellular processes like apoptosis and
  cell cycle control.[1][6]
- Disruption of Chaperone Function: PM treatment leads to the hyperacetylation of heat shock protein 90 (HSP90). This impairs its chaperone function, resulting in the destabilization and subsequent proteasomal degradation of client proteins critical for cancer cell survival, most notably the oncoprotein BCR-ABL.[1][3][6]
- Downregulation of Oncogenic Drivers: The compound effectively downregulates the
  expression of key oncogenes at low nanomolar concentrations. In Ph+ leukemia models, it
  suppresses BCR-ABL and its downstream signaling partners like p-SRC and STAT5.[3][7] It
  also reduces levels of c-MYC, a master regulator of cell proliferation, and other critical
  factors like EZH2 and mutated p53 in lymphoma models.[4][6]
- Targeting Leukemia Stem Cells (LSCs): In CML models, PM has been shown to repress several factors essential for the survival and self-renewal of LSCs, including c-Myc, β-Catenin, E2f, Ezh2, Alox5, and mTOR.[8][9] This suggests a potential to eradicate the root source of disease relapse.
- Immune Microenvironment Remodeling: Beyond direct tumor cell killing, PM modulates the
  tumor microenvironment. Genomic analyses have revealed that PM can stimulate the
  proliferation and activation of cytotoxic T cells and NKT cells and up-regulate the expression
  of MHC class I and II molecules on B-cell tumors, thereby counteracting immune escape.[4]

#### **Data Presentation**

**Table 1: In Vitro Activity of Purinostat Mesylate** 



| Parameter                            | Target/Cell Line   | Result   | Citation   |
|--------------------------------------|--|--|------------|
| HDAC Selectivity (IC50)              | HDAC1  | 0.81 nM  | [1]        |
| HDAC2                                | 1.4 nM   | [1]  | _          |
| HDAC3                                | 1.7 nM   | [1]  | _          |
| HDAC8                                | 3.8 nM   | [1]  | _          |
| HDAC6                                | 11.5 nM  | [1]  | _          |
| HDAC10                               | 1.1 nM   | [1]  | _          |
| HDAC Class IIa & IV                  | 426 - 3,349 nM   | [1]  |            |
| Cell Proliferation (IC50)            | Various Hematologic<br>Tumor Cell Lines                  |  |            |
| Cellular Effects                     | Ph+ Leukemia Cell<br>Lines (BL-2, LAMA84)                | Induction of apoptosis                                     | [1][5][10] |
| Primary Ph+ B-ALL<br>Cells           | Induction of apoptosis                                   | Induction of apoptosis [7]                                 |            |
| Primary CML CD34+<br>Cells           | Repressed survival                                       | [8][9]   |            |
| Protein Expression                   | Ph+ Leukemia Cells                                       | Downregulation of<br>BCR-ABL, c-MYC, p-<br>SRC, STAT5, HCK | [3][6]     |
| Primary Patient Cells<br>(Ph+ B-ALL) | Increased Ac-H3, Ac-<br>H4; Decreased BCR-<br>ABL, HSP90 | [6]  |            |

Table 2: In Vivo Efficacy in Leukemia & Lymphoma Models



| Model Type  | Treatment Regimen     | Key Outcomes   | Citation |
|---|-----------------------|--|----------|
| BL-2 Secondary<br>Transplantation (Ph+<br>B-ALL)                | Not specified         | Significantly prolonged survival, attenuated disease progression.      | [5][7]   |
| BCR-ABL(T315I)-<br>induced Primary B-<br>ALL Mouse Model        | 5 mg/kg or 10 mg/kg   | Significantly prolonged survival vs. vehicle (P < 0.0001).             | [5][11]  |
| Patient-Derived<br>Xenograft (PDX) (Ph+<br>B-ALL, TKI-relapsed) | 2.5 mg/kg or 10 mg/kg | Significantly prolonged survival, inhibited tumor recurrence.          | [5][6]   |
| BCR-ABL(T315I)-<br>induced CML Mouse<br>Model                   | Not specified         | Significantly prevented CML progression by restraining LSCs.           | [8][9]   |
| PDX Models (DE<br>DLBCL & TP53<br>mutations)                    | Not specified         | Showed stronger<br>antitumor effects than<br>selinexor and R-<br>CHOP. | [4]      |
| SU-DHL-6 Xenograft<br>(Lymphoma)                                | Not specified         | Outstanding therapeutic effect.  | [12]     |

Table 3: Clinical Trial Efficacy in Relapsed/Refractory (r/r) Lymphoma



| Trial<br>Phase | Maligna<br>ncy      | Patient<br>Populati<br>on | Dosage<br>&<br>Schedul<br>e                                | Overall<br>Respon<br>se Rate<br>(ORR) | Complet<br>e<br>Respon<br>se (CR) | Partial<br>Respon<br>se (PR) | Citation |
|----------------|---------------------|---------------------------|--|---------------------------------------|-----------------------------------|------------------------------|----------|
| Phase I        | r/r<br>Lympho<br>ma | 18                        | 1.2 - 15<br>mg/m² (D<br>1,4,8,11<br>of 21d<br>cycle)       | 61.1%                                 | -                                 | -                            | [4]      |
| Phase IIa      | r/r<br>DLBCL        | 28                        | 8.4 or<br>11.2<br>mg/m² (D<br>1,4,8,11<br>of 21d<br>cycle) | 71.4%                                 | 5                                 | 15                           | [4]      |
| Phase IIb      | r/r<br>DLBCL        | 43                        | 11.2<br>mg/m² (D<br>1,4,8,11<br>of 21d<br>cycle)           | 60.5%                                 | 9                                 | 17                           | [13]     |

### **Experimental Protocols**In Vitro Methodologies

- Enzymatic Assays: The inhibitory activity of Purinostat Mesylate against various HDAC subtypes was determined using biochemical assays.[7]
- Cell Lines and Culture: Ph+ leukemia cell lines (e.g., BL-2, LAMA84, K562) and lymphoma cell lines (e.g., SU-DHL-6) were cultured in standard conditions (e.g., RPMI-1640 with 10% FBS).[9][12] Primary cells from patients with Ph+ B-ALL and CML were also used.[6][7]
- Cell Viability and Apoptosis Assays: Cell proliferation was assessed after 24, 48, and 72 hours of drug exposure.[5] Apoptosis was quantified via Annexin-V/PI staining and flow cytometry after treatment for 24-48 hours.[9][10]



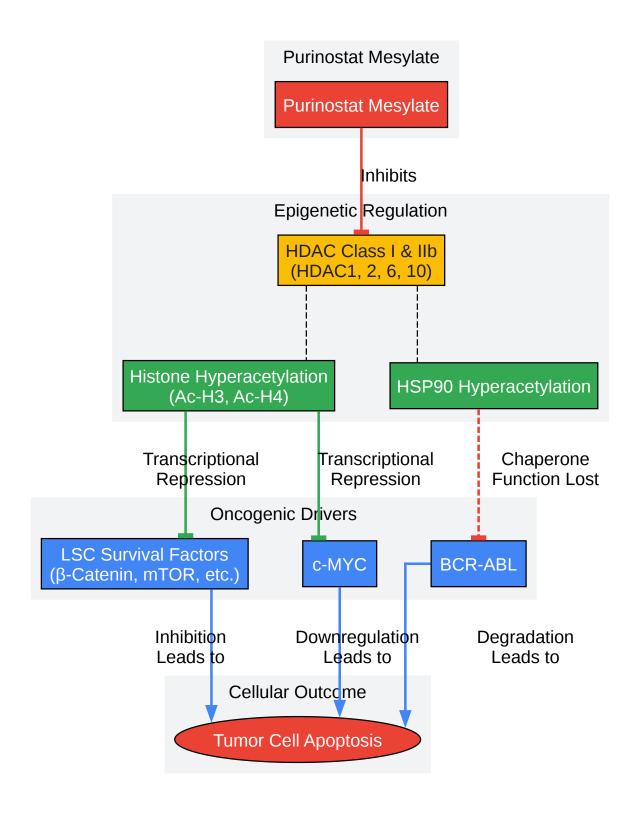
Western Blot Analysis: Cells were treated with increasing concentrations of Purinostat
 Mesylate for a specified duration (e.g., 24 hours). Cell lysates were then subjected to
 western blotting to detect changes in protein levels, including BCR-ABL, p-BCR-ABL,
 HSP90, c-MYC, p-SRC, HCK, STAT5, Ac-H3, and Ac-H4. Loading controls such as β-Actin
 or GAPDH were used to ensure equal protein loading.[3][6][10]

#### In Vivo Animal Models

- BCR-ABL(T315I)-induced Primary B-ALL Model: Bone marrow cells from 5-fluorouracil-treated donor mice were transduced with a retrovirus carrying the BCR-ABL(T315I) gene.[1]
   These cells were then transplanted via tail vein into lethally irradiated recipient mice (e.g., C57BL/6).[1] Tumor burden was monitored by analyzing the percentage of GFP+B220+ cells in peripheral blood via FACS.[11] Treatment with Purinostat Mesylate (e.g., 5 or 10 mg/kg, intravenously, three times a week) commenced after tumor establishment.[5][11]
- Patient-Derived Xenograft (PDX) Models: Primary leukemia or lymphoma cells from relapsed/refractory patients were xenografted into immunodeficient mice.[6][7] Once tumors were established, mice were randomized into vehicle and treatment groups. Efficacy was evaluated based on survival, tumor burden (e.g., WBC counts, percentage of human CD19+ cells), and spleen size.[6]
- Genomic Analysis: To investigate the mechanism of action in vivo, techniques such as ATAC-seq, bulk RNA-seq, and single-cell RNA-seq were performed on samples from PDX models and patients to assess changes in chromatin accessibility and gene expression related to the immune response.[4]

**Visualizations: Pathways and Workflows** 

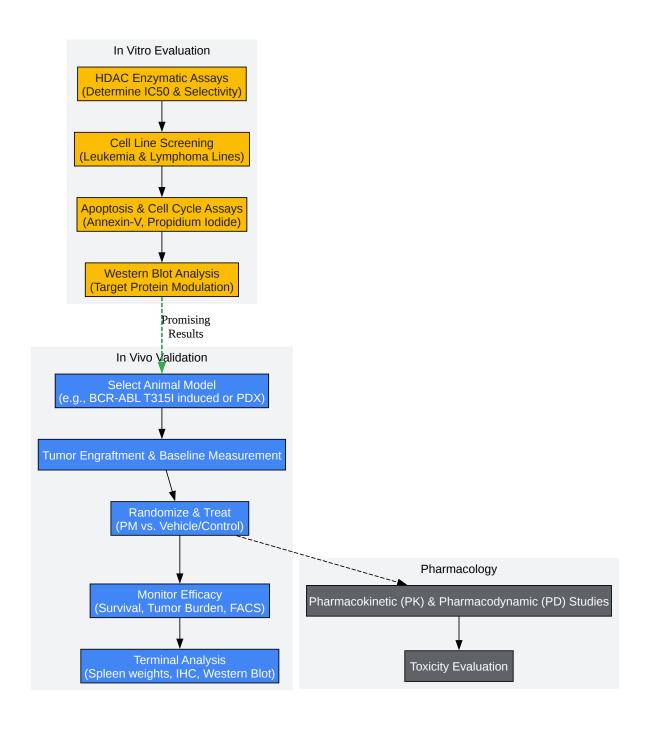




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Purinostat Mesylate's core mechanism of action.

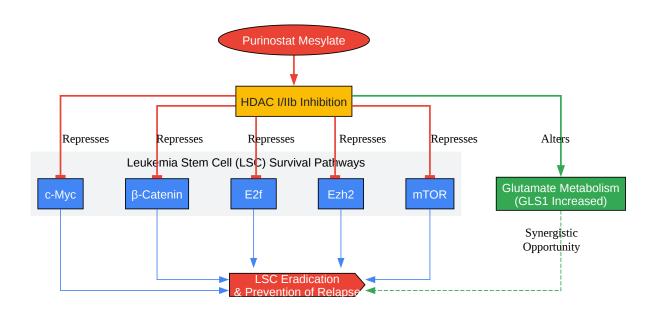




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Workflow for preclinical evaluation of **Purinostat Mesylate**.





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Mechanism of **Purinostat Mesylate** on Leukemia Stem Cells.

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